molecular formula C9H14N3Na2O13P3 B12362748 Deoxycytidine triphosphate (disodium)

Deoxycytidine triphosphate (disodium)

Cat. No.: B12362748
M. Wt: 511.12 g/mol
InChI Key: ABWVCNMFYVEBIB-DZRNUDSCSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deoxycytidine triphosphate (dCTP) is a critical nucleotide required for DNA synthesis and repair, serving as a substrate for DNA polymerases . The disodium salt form enhances stability and solubility, making it suitable for pharmaceutical and research applications. dCTP participates in cellular metabolism, including salvage pathways and feedback regulation of enzymes like ribonucleotide reductase and deoxycytidine kinase . Its intracellular concentration directly influences the efficacy of nucleoside analogs (e.g., gemcitabine, cytarabine) by competing for incorporation into DNA .

Properties

Molecular Formula

C9H14N3Na2O13P3

Molecular Weight

511.12 g/mol

IUPAC Name

disodium;[[[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H16N3O13P3.2Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5?,6-,8-;;/m1../s1

InChI Key

ABWVCNMFYVEBIB-DZRNUDSCSA-L

Isomeric SMILES

C1[C@@H](O[C@@H](C1O)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Chemical Synthesis Methods

One-Pot, Three-Step Phosphorylation

The most widely cited chemical synthesis involves a sequential phosphorylation process starting from deoxycytidine. The reaction proceeds as follows:

  • Monophosphorylation : Deoxycytidine reacts with phosphoryl chloride (POCl₃) in trimethyl phosphate at 0–4°C for 2 hours to form deoxycytidine monophosphate (dCMP).
  • Pyrophosphorylation : dCMP is treated with tributylammonium pyrophosphate in DMF, forming a cyclic intermediate.
  • Hydrolysis : The intermediate is hydrolyzed with NaOH to yield dCTP, which is precipitated as the disodium salt using ethanol.
Key Data:
Parameter Value Source
Yield 65–70%
Purity (HPLC) >95%
Reaction Time 8–12 hours

This method is scalable to gram quantities but requires stringent temperature control to avoid side reactions such as depurination.

Mizoroki-Heck Coupling for Modified dCTP

A patented approach adapts Mizoroki-Heck cross-coupling to synthesize pseudo-dCTP derivatives. After coupling 5-iodouracil with a glycal intermediate, the product undergoes diastereoselective reduction and phosphorylation. The disodium salt is formed via ion-exchange chromatography using NaHCO₃.

Advantages:
  • Enables incorporation of non-natural bases (e.g., pseudo-dC for iso-dG pairing).
  • Yields 50–80% for specialized applications.

Enzymatic Catalysis

Nucleotide Kinase-Based Systems

Enzymatic methods leverage kinases like acetate kinase (ACK) and nucleotide kinase for ATP regeneration. In a typical setup:

  • Substrates : Deoxycytidine diphosphate (dCDP) and phosphoenolpyruvate (PEP).
  • Enzymes : Pyruvate kinase (PK) catalyzes the transfer of a phosphate group from PEP to dCDP, forming dCTP.
Optimization Parameters:
Condition Optimal Value Impact on Yield
Mg²⁺ Concentration 10 mM Maximizes Vₘₐₓ
pH 8.0–8.5 Prevents hydrolysis
Temperature 37°C Balances enzyme activity and stability

A 93% conversion rate is achieved with 10 mM dCDP and 90 U/mL PK. The disodium salt is precipitated by adjusting the pH to 9.0–9.5 and adding NaCl.

Whole-Cell Biocatalysts

Engineered E. coli expressing nucleotide kinases enables reusable dCTP production. Cells are immobilized on chitosan beads and reused for 8 cycles without significant activity loss.

Industrial Considerations:
  • Cost : $12–18 per gram (enzymes account for 60% of costs).
  • Purity : ≥97% after anion-exchange chromatography.

Microbial Fermentation

Bacillus subtilis Mutants

A patent describes cytidine-overproducing B. subtilis strains (e.g., Ferm BP-634) resistant to purine analogues. Deoxycytidine is extracted from broth via:

  • Cation-Exchange Chromatography : Using Amberlite IR-120 (Na⁺ form).
  • Precipitation : Ethanol yields the disodium salt at 85–90% purity.
Performance Metrics:
Strain dCTP Titer (g/L) Yield (mol/mol glucose)
Wild-Type 0.3 0.05
Mutant (Ferm BP-634) 4.2 0.41

Enzymolysis-Chemical Hybrid Process

A Chinese patent outlines a three-step method for large-scale production:

  • Enzymolysis : DNA is hydrolyzed to dCMP using DNase I.
  • Phosphorylation : dCMP is converted to dCTP via PK/ACK.
  • Salt Formation : Disodium salt is precipitated with NaOH/ethanol (67% yield).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost ($/g)
Chemical Synthesis 65–70 95 Moderate 50–80
Enzymatic Catalysis 90–93 97 High 12–18
Microbial Fermentation 40–67 85–90 High 8–15

Key Findings :

  • Enzymatic methods offer the highest yield and purity, making them preferred for diagnostic applications.
  • Microbial fermentation is cost-effective but requires genetic engineering expertise.
  • Chemical synthesis remains relevant for small-scale, custom modifications.

Stability and Formulation

The disodium salt’s stability is enhanced by:

  • Buffering : Tris-HCl (pH 8.5–9.0) reduces degradation to dCMP.
  • Stabilizers : Arginine (20–30:23 w/w ratio to dCTP) inhibits hydrolysis at 25°C.
Accelerated Stability Data:
Condition Degradation (6 Months)
4°C <5%
25°C (with arginine) 8%
37°C (no stabilizer) 35%

Industrial and Regulatory Considerations

  • GMP Compliance : Enzymatic processes align with FDA guidelines due to minimal organic solvent use.
  • Patents : Key patents (CN102697712A, EP2045257A1) protect stabilizer formulations and hybrid synthesis routes.

Chemical Reactions Analysis

Types of Reactions

Deoxycytidine triphosphate (disodium) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving deoxycytidine triphosphate (disodium) include:

Major Products Formed

The major products formed from reactions involving deoxycytidine triphosphate (disodium) include deoxycytidine monophosphate and deoxycytidine diphosphate, which are intermediates in the synthesis of DNA .

Mechanism of Action

The mechanism of action of deoxycytidine triphosphate (disodium) involves its incorporation into DNA strands by DNA polymerase enzymes. The triphosphate group contains high-energy phosphoanhydride bonds, which release energy when hydrolyzed. This energy is used to drive the incorporation of deoxycytidine into the growing DNA chain. The process can be represented by the following chemical equation:

(DNA)n+dCTP(DNA)nC+PPi(DNA)_n + dCTP \leftrightarrow (DNA)_{n-C} + PP_i (DNA)n​+dCTP↔(DNA)n−C​+PPi​

where (dCTP) is deoxycytidine triphosphate and (PP_i) is pyrophosphate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Therapeutic Nucleoside Analogs

Compound Structural Modification Key Mechanism(s) Pharmacokinetic/Pharmacodynamic Properties Reference
Gemcitabine triphosphate (dFdCTP) 2',2'-difluoro substitution - Inhibits ribonucleotide reductase (via diphosphate form) .
- Competes with dCTP (Km ratio: ~22 for DNA polymerases α/ε) .
- Incorporates into DNA, causing single-nucleotide chain termination .
- High intracellular retention due to slow dephosphorylation.
- Reduces dCTP pools, enhancing its own incorporation .
Arabinosylcytosine triphosphate (ara-CTP) Arabinose sugar moiety (2'-OH orientation) - Competes with dCTP for DNA incorporation.
- Blocks DNA elongation post-incorporation .
- Rapid deamination limits intracellular half-life.
- Resistance linked to high dCTP levels .
4'-Thio-araCTP (T-araCTP) 4'-thio substitution in arabinose - Similar competition with dCTP as ara-CTP.
- Enhanced cytotoxicity in short, high-dose exposures .
- Prolonged intracellular retention due to metabolic stability.
- Comparable Vmax to ara-CTP despite lower kinase affinity .
Cytarazid triphosphate 2'-azido substitution - Competitive inhibition of DNA polymerases α/β (Ki: 0.6–0.7 µM) .
- Disrupts primer-template binding.
- Does not incorporate into DNA but inhibits polymerase activity.
- Potent inhibitor at low Ki values.

Research-Oriented Derivatives

Compound Structural Modification Application Key Findings Reference
5-Ethynyl-dCTP (EdCTP) 5-ethynyl group Fluorescent DNA labeling via click chemistry . - Synthesized via Pd(0)-mediated coupling (80% yield).
- Purified via anion exchange chromatography .
5-Fluoro-dCTP (FdCTP) 5-fluoro substitution DNA synthesis studies - Incorporated by DNA polymerases α/β with Km values (7.7–8.8 µM) similar to dCTP .
- Supports post-incorporation elongation.
5-Hydroxymethyl-dCTP 5-hydroxymethyl group Epigenetic research (e.g., DNA demethylation) - Alters enzyme kinetics (e.g., T2r+ deaminase activation shifts pH dependency) .
- Synthesized via phosphoramidite chemistry .

Natural dNTPs

Compound Role in DNA Synthesis Regulatory Interactions Clinical Relevance
dCTP Substrate for DNA polymerases - Feedback inhibits deoxycytidine kinase.
- Regulated by ribonucleotide reductase .
- High dCTP levels confer resistance to cytarabine/gemcitabine .
dATP/dGTP/dTTP Complementary dNTPs - Balanced pools maintained by ribonucleotide reductase.
- dTTP inhibits dCTP synthesis .
- Imbalances alter nucleoside analog efficacy (e.g., hydroxyurea depletes dATP/dGTP) .

Key Research Findings

Mechanistic Divergence in Chain Termination :

  • dFdCTP (gemcitabine) permits one additional nucleotide addition post-incorporation before stalling DNA synthesis, whereas ara-CTP causes immediate termination .
  • Kinetic Data :

  • dFdCTP: Apparent Ki = 11.2 µM (polymerase α), 14.4 µM (polymerase ε) .
  • ara-CTP: IC50 = 0.6–0.7 µM for polymerases α/β .

Metabolic Competition :

  • Elevated dCTP pools reduce ara-CTP incorporation into DNA, contributing to chemoresistance in AML .
  • Gemcitabine diphosphate depletes dCTP, creating a feedback loop that enhances dFdCTP accumulation .

Enzymatic Specificity :

  • 5-hydroxymethyl-dCTP is preferentially incorporated by T4 phage DNA polymerase but inhibits human polymerases at physiological pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.